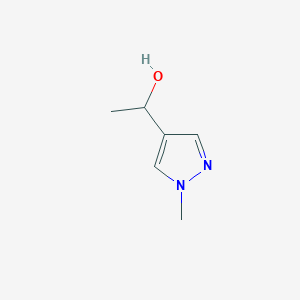
(5,5-Dimethyl-2,4-dioxoimidazolidin-1-YL)-acetic acid
Übersicht
Beschreibung
The compound (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid is not directly discussed in the provided papers. However, the papers do discuss related compounds and their reactivity, which can provide indirect insights into the chemical behavior of similar structures. For instance, the first paper discusses the use of acetic acid in conjunction with 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This suggests that acetic acid derivatives can participate in photochemical reactions under certain conditions.
Synthesis Analysis
The synthesis of related compounds involves the reaction of acetic acid derivatives with other chemical moieties. In the second paper, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized by reacting acetic acid chlorides with various thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives . This indicates that acetic acid derivatives can be versatile intermediates for the synthesis of a wide range of compounds, potentially including (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid.
Molecular Structure Analysis
While the molecular structure of (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid is not analyzed in the provided papers, the structure-related analysis of similar compounds can be inferred. The antibacterial activity of the synthesized acetic acid derivatives in the second paper was not significantly influenced by the substitution pattern at the phenyl ring, suggesting that the core structure of the acetic acid derivative plays a more crucial role in its biological activity .
Chemical Reactions Analysis
The first paper provides an example of a chemical reaction involving an acetic acid derivative, where acetic acid acts as a superior proton donor in photoinduced reductive transformations . This implies that acetic acid derivatives, including (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid, may also be capable of participating in similar photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)-acetic acid are not directly reported in the papers. However, the antibacterial activity of the acetic acid derivatives synthesized in the second paper suggests that these compounds have significant biological properties, which could be related to their physical and chemical characteristics . The derivatives showed activity generally against Gram-positive bacterial strains, indicating that the acetic acid core may impart important chemical properties that contribute to biological activity.
Wissenschaftliche Forschungsanwendungen
Conformational Studies
- Hydantoin-5-acetic acid (a related compound) : It's used in coformers for supramolecular complexes due to its rigid hydrogen-bonding site and a flexible side chain, which can adopt different conformations. This has implications in crystallography and material science (Gerhardt, Tutughamiarso, & Bolte, 2012).
Synthesis of Novel Compounds
- Dipeptide Mimetics : Synthesis of novel dipeptide mimetics with hydantoin moiety, including 5,5-dimethylhydantoin derivatives, has been reported. These have potential applications in the development of new therapeutic agents (Todorov & Naydenova, 2010).
- Phosphorus‐Containing Dipeptide Mimetics : Synthesis of dimethyl (2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-ylamino)-2-oxoethylamino)methylphosphonate, a novel compound, highlights potential applications in pharmaceutical chemistry (Todorov, Aneva, & Naydenova, 2011).
Polymorphism and Crystal Structures
- Polymorphism in 5-Acetic Acid Hydantoin : Investigation of the conformational space of 5-acetic acid hydantoin demonstrates its significance in understanding polymorphism, a crucial aspect in pharmaceuticals and material science (Nogueira et al., 2020).
Synthesis of Heterocycles
- Imidazolyl-, Benzoxazinyl-, and Quinazolinyl-2,4-dioxothiazolidine Derivatives : Synthesis of these compounds indicates their potential application in the development of new drugs with antibacterial and antifungal activities (Youssef et al., 2015).
Reaction Mechanisms and Catalysis
- Methanol Hydrocarboxylation with CO2 and H2 : Research into the synthesis of acetic acid from renewable sources like CO2, using imidazolidin derivatives as catalysts, shows potential for sustainable chemical production (Qian et al., 2016).
Antibacterial Activity
- (2,4-dioxothiazolidin-5-yl/ylidene)acetic Acid Derivatives : Synthesis of these derivatives and their evaluation for antibacterial activity indicates their potential use in developing new antimicrobial agents (Trotsko et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-7(2)5(12)8-6(13)9(7)3-4(10)11/h3H2,1-2H3,(H,10,11)(H,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIADDHHXRYVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622283 | |
| Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
CAS RN |
64942-63-8 | |
| Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)